3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde
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Overview
Description
3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is characterized by the presence of an aldehyde group, an allyl group, an ethoxy group, and a propynyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Scientific Research Applications
3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential to form covalent bonds with biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde exerts its effects involves its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyl and propynyl groups may also participate in reactions with other biomolecules, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde can be compared with other similar compounds such as:
3-Allyl-5-ethoxybenzaldehyde: Lacks the propynyl group, resulting in different reactivity and applications.
4-(2-Propyn-1-yloxy)benzaldehyde: Lacks the allyl and ethoxy groups, leading to distinct chemical properties and uses.
5-Ethoxy-4-(2-propyn-1-yloxy)benzaldehyde:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKGXMJPBNJXJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367716 |
Source
|
Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426221-47-8 |
Source
|
Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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